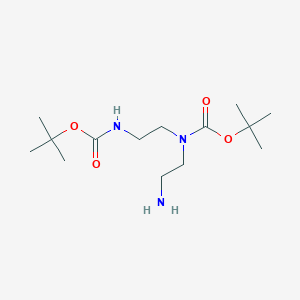
1,4-Bis-Boc-1,4,7-Triazaheptan
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bis-triazole derivatives is a topic of interest in several of the provided papers. For instance, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives were synthesized using a pathway starting with p-phenylenediamine, followed by treatment with triethyl orthoalkylates and hydrazine monohydrate . Another paper describes the synthesis of bis(1,2,3-triazole) compounds from tosylhydrazones and N-amino azole, leading to the formation of energetic compounds with a catenated nitrogen chain . These methods highlight the versatility of synthetic approaches to bis-triazole derivatives.
Molecular Structure Analysis
The molecular structure of bis-triazole derivatives is crucial for understanding their properties and potential applications. The structure of a methyl derivative of a bis-triazole compound was confirmed by X-ray analysis . Another study determined the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene, revealing a symmetry center at the center of the phenyl ring and a dihedral angle of 77.81(9)° between the planes of the triazole and phenyl rings . These structural analyses provide insights into the molecular geometry and electronic distribution within these compounds.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1,4-Bis-Boc-1,4,7-triazaheptane. However, they do discuss the reactivity of related bis-triazole derivatives. For example, 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles were used to form complexes with ruthenium, which were then applied in catalytic oxidation and transfer hydrogenation reactions . This demonstrates the potential of bis-triazole derivatives to participate in complex chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-triazole derivatives are influenced by their molecular structure. The papers describe various properties such as antimicrobial activities , catalytic efficiency , and proton conductivity . The crystal structure and dynamics of bis-1,2,4-triazole succinic acid complex crystals were studied to understand their vibrational spectra and hydrogen bonding, which are related to their physical properties . These studies contribute to a comprehensive understanding of the behavior of bis-triazole derivatives in different environments.
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
1,4-Bis-Boc-1,4,7-Triazaheptan: wird in der Proteomik-Forschung als biochemisches Werkzeug verwendet . Seine Molekülstruktur, bestehend aus einem Triazaheptan-Kern, der durch tert-Butyloxycarbonyl (Boc)-Gruppen geschützt ist, macht es zu einem wertvollen Gut für die Untersuchung von Protein-Interaktionen und -funktionen.
Synthese von PROTACs
Diese Verbindung dient als alkyl/ether-basierter PROTAC-Linker . PROTACs (Proteolyse Targeting Chimeras) sind Moleküle, die so konzipiert sind, dass sie spezifische Proteine von Interesse abbauen, was eine vielversprechende Strategie für die Medikamentenentwicklung ist, insbesondere bei der Zielsetzung von Proteinen, die mit konventionellen Methoden als „nicht medikamentös“ gelten.
Monoklonale Antikörperkonjugate
In der medizinischen Forschung wird This compound zur Herstellung bifunktioneller Chelatoren verwendet. Diese Chelatoren werden dann zur Synthese von monoklonalen Antikörperkonjugaten für die Tumor-Targeting eingesetzt , wodurch eine Methode zur direkten Abgabe von Therapeutika an Krebszellen bereitgestellt wird.
Polyamin-Linker für die Wirkstoffabgabe
Die Verbindung dient als geschützter Polyamin-Linker oder Seitenkette in verschiedenen Anwendungen, darunter Wirkstoffabgabesysteme . Der Schutz der Aminogruppen ermöglicht eine kontrollierte Reaktivität, die bei der Entwicklung gezielter Wirkstoffabgabemechanismen entscheidend ist.
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren oder als Baustein für die Herstellung neuer Polymere mit spezifischen Eigenschaften .
Wirkmechanismus
Target of Action
It is known to be used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are designed to target specific proteins for degradation .
Mode of Action
1,4-Bis-Boc-1,4,7-triazaheptane acts as a linker in the design of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound helps connect the target protein with the protein degradation machinery, facilitating the degradation of the specific protein .
Biochemical Pathways
The biochemical pathways affected by 1,4-Bis-Boc-1,4,7-triazaheptane are related to the ubiquitin-proteasome system . This system is responsible for protein degradation in cells . By facilitating the degradation of specific proteins, the compound can influence various biochemical pathways depending on the function of the targeted protein .
Result of Action
The molecular and cellular effects of 1,4-Bis-Boc-1,4,7-triazaheptane are related to its role in the degradation of specific proteins . By targeting these proteins for degradation, it can influence cellular processes that these proteins are involved in .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNOQXYYSVIUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373212 | |
| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120131-72-8 | |
| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





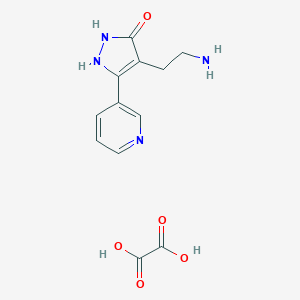
![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)
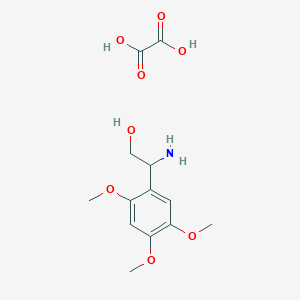

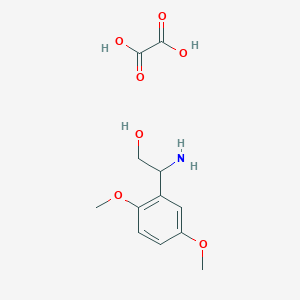
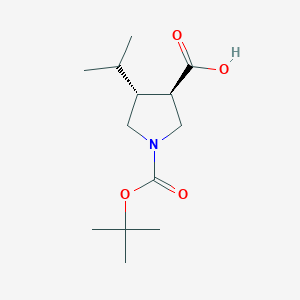




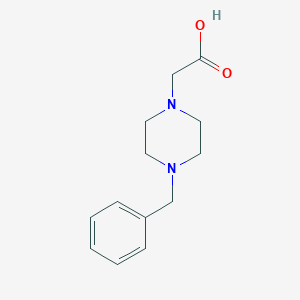
![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)